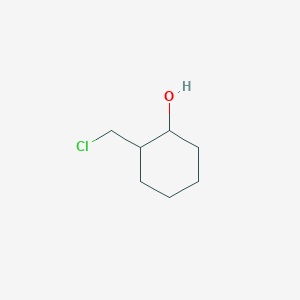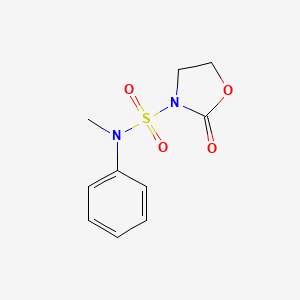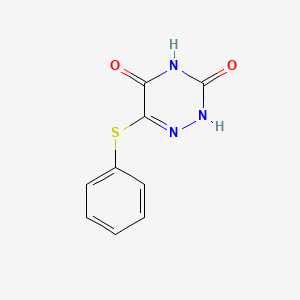
6-phenylsulfanyl-6H-1,2,4-triazine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Phenylthio)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that features a triazine ring substituted with a phenylthio group
Méthodes De Préparation
The synthesis of 6-(Phenylthio)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of cyanuric chloride with phenylthiol under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the phenylthio group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .
Analyse Des Réactions Chimiques
6-(Phenylthio)-1,2,4-triazine-3,5(2H,4H)-dione undergoes various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of substituted triazines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted triazines .
Applications De Recherche Scientifique
6-(Phenylthio)-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has indicated that derivatives of this compound may have potential as anticancer agents due to their ability to inhibit certain enzymes involved in cell proliferation.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 6-(Phenylthio)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with molecular targets such as enzymes or receptors. The phenylthio group can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. The triazine ring can also participate in hydrogen bonding and π-π interactions, which contribute to the compound’s biological activity .
Comparaison Avec Des Composés Similaires
6-(Phenylthio)-1,2,4-triazine-3,5(2H,4H)-dione can be compared with other similar compounds such as:
2,4,6-Trisubstituted-1,3,5-triazines: These compounds have similar triazine rings but different substituents, leading to variations in their chemical and biological properties.
Phenylthio-substituted heterocycles: Compounds with phenylthio groups on different heterocyclic rings can exhibit different reactivity and applications.
Sulfur-containing triazines:
Propriétés
Numéro CAS |
4956-11-0 |
|---|---|
Formule moléculaire |
C9H7N3O2S |
Poids moléculaire |
221.24 g/mol |
Nom IUPAC |
6-phenylsulfanyl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H7N3O2S/c13-7-8(11-12-9(14)10-7)15-6-4-2-1-3-5-6/h1-5H,(H2,10,12,13,14) |
Clé InChI |
YQBWRFITNOEMPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=NNC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




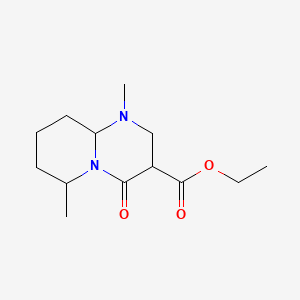

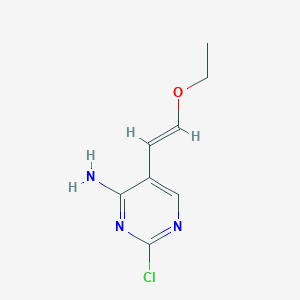
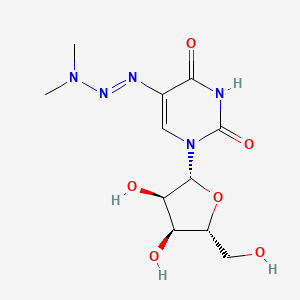
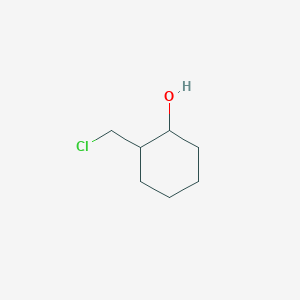

![ethyl 2-benzylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12915959.png)
